molecular formula C9H8Br2O B1526021 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone CAS No. 3114-08-7

2-Bromo-1-(4-bromo-3-methylphenyl)ethanone

Cat. No. B1526021
CAS RN: 3114-08-7
M. Wt: 291.97 g/mol
InChI Key: KFXVSKIKSXJAJS-UHFFFAOYSA-N
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Description

2-Bromo-1-(4-bromo-3-methylphenyl)ethanone (2-Br-1-BBMPE) is an organic compound belonging to the class of brominated compounds. It is a white crystalline solid with a molecular weight of 286.22 g/mol. It has a melting point of 125-126°C and a boiling point of 180-182°C. 2-Br-1-BBMPE is soluble in polar solvents such as water and alcohols, but insoluble in non-polar solvents such as ether and benzene. 2-Br-1-BBMPE is a versatile compound, which can be used as a reagent in organic synthesis, as a catalyst in reactions, and as a ligand for transition metal complexes.

Scientific Research Applications

Chemical Synthesis and Derivative Formation

2-Bromo-1-(4-bromo-3-methylphenyl)ethanone serves as a pivotal intermediate in the synthesis of various organic compounds, showcasing its versatility in chemical reactions. For instance, its utilization in the synthesis of chiral methyl groups highlights its role in producing enantiomerically pure substances, which are crucial in fields like pharmaceuticals where the chirality of a molecule can significantly impact its biological activity (J. Lüthy, J. Rétey, D. Arigoni, 1969). Similarly, the compound's application in the preparation of 3-methylthio-substituted derivatives, which are essential in synthesizing compounds with potential biological activities, underscores its importance in medicinal chemistry (Guodong Yin et al., 2008).

Catalysis and Polymer Formation

The compound also finds applications in the realm of catalysis and polymer formation, where it acts as a building block for complex molecular architectures. For example, its role in the preparation of polymers with controlled molecular architecture via a novel convergent growth approach demonstrates its utility in creating highly structured and functional materials (C. Hawker, J. Fréchet, 1990).

Biological Activity and Pharmacological Potential

Furthermore, 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone derivatives have been explored for their biological activities, such as their potential as anticholinesterase agents, which could have implications in treating diseases like Alzheimer's. The synthesis and investigation of these derivatives for anticholinesterase activities provide valuable insights into the development of new therapeutic agents (Usama Abu Mohsen et al., 2014).

Material Science and Molecular Engineering

In material science and molecular engineering, the compound's ability to form structured and functional materials is invaluable. Its use in the synthesis of branched tryptamines via domino reactions showcases its application in creating complex molecules with potential applications in pharmaceuticals and material science (R. Salikov et al., 2017).

properties

IUPAC Name

2-bromo-1-(4-bromo-3-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br2O/c1-6-4-7(9(12)5-10)2-3-8(6)11/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFXVSKIKSXJAJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30731173
Record name 2-Bromo-1-(4-bromo-3-methylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30731173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(4-bromo-3-methylphenyl)ethanone

CAS RN

3114-08-7
Record name 2-Bromo-1-(4-bromo-3-methylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30731173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Trimethyl phenylammonium tribromide (13 g, 0.036 mol) was added to a solution of 1-(4-bromo-3-methyl-phenyl)-ethanone (6.3 g, 0.030 mol) in THF (30 mL) and the reaction mixture was stirred at RT for 12 h, filtered, and concentrated to provide the title intermediate (8.6 g, 100% yield). 1H NMR (CDCl3, 400 MHz) δ (ppm): 7.82 (m, 1H), 7.66 (m, 2H), 4.38 (s, 2H), 2.56 (s, 3H)
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
6.3 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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